5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Description
5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a 1,4-dioxane ring, an oxadiazole ring, and a naphthyridine core
Properties
IUPAC Name |
5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-11(2)21-19(25)24-5-4-14-13(9-24)8-20-12(3)16(14)17-22-18(28-23-17)15-10-26-6-7-27-15/h8,11,15H,4-7,9-10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEZXZJGYRTSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CCC2=C1C3=NOC(=N3)C4COCCO4)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,4-dioxane ring, the construction of the oxadiazole ring, and the assembly of the naphthyridine core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5-hydroxymethyl-1,3-dioxane esters
- 2-phenyl benzimidazole units
- 4-(5,5-dimethyl-1,3-dioxan-2-yl)-benzaldehyde
Uniqueness
Compared to similar compounds, 5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propan-2-yl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
